Tubulozole

Stereoselectivity Negative Control Validation Microtubule Disassembly

Tubulozole (CAS 84697-22-3) is a synthetic, orally active small-molecule microtubule-destabilizing agent that binds at the colchicine site of tubulin. It exists as a racemate of two cis-enantiomers: tubulozole-C (R 46 846), which bears all microtubule-inhibitory and antitumor activity, and the essentially inactive trans-isomer tubulozole-T (R 48.

Molecular Formula C23H23Cl2N3O4S
Molecular Weight 508.4 g/mol
Cat. No. B1215715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulozole
Synonymsethyl (4-(2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-ylmethylthio)phenyl)carbamate
R 46846
R-46,846
tubulazole
tubulozole
Molecular FormulaC23H23Cl2N3O4S
Molecular Weight508.4 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=C(C=C1)SCC2COC(O2)(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C23H23Cl2N3O4S/c1-2-30-22(29)27-17-4-6-19(7-5-17)33-13-18-12-31-23(32-18,14-28-10-9-26-15-28)20-8-3-16(24)11-21(20)25/h3-11,15,18H,2,12-14H2,1H3,(H,27,29)
InChIKeyOGPIBXIQNMQSPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulozole for Preclinical Oncology Research: Stereoselective Microtubule Inhibition with Antimetastatic Differentiation


Tubulozole (CAS 84697-22-3) is a synthetic, orally active small-molecule microtubule-destabilizing agent that binds at the colchicine site of tubulin [1]. It exists as a racemate of two cis-enantiomers: tubulozole-C (R 46 846), which bears all microtubule-inhibitory and antitumor activity, and the essentially inactive trans-isomer tubulozole-T (R 48 265) [2]. Originally developed by Janssen Pharmaceutica in the 1980s, tubulozole-C disrupts mitotic spindle formation and interphase microtubule networks, resulting in G2/M cell cycle arrest, apoptosis, and suppression of directional migration and malignant invasion [3]. The compound's well-documented stereochemical structure–activity relationship, its orally bioavailable in vivo antitumor and radiosensitizing activity, and its differentiated antimetastatic profile relative to taxanes and vinca alkaloids make it a strategically distinct probe for microtubule-targeted agent selection.

Why Generic Microtubule Inhibitors Cannot Replace Tubulozole in Metastasis-Focused Cancer Research


Tubulozole occupies a mechanistically distinct niche among microtubule-targeting agents that precludes simple replacement by generic alternatives such as nocodazole, colchicine, or benzimidazoles. Unlike microtubule stabilizers (e.g., paclitaxel), tubulozole-C is a pure polymerization inhibitor that preferentially suppresses tumor cell adherence and invasion over motility [1]. Critically, its antimicrotubular, antitumor, and anti-invasive activities are strictly stereospecific: the trans-isomer tubulozole-T is completely inactive as a negative control, a built-in specificity validation tool absent in most comparator compounds [2]. In addition, tubulozole-C demonstrates a confirmed radiosensitizing effect in multiple murine tumor models following oral administration, a property not shared by many colchicine-site binders [3]. Substituting an uncharacterized or promiscuous microtubule inhibitor risks losing this stereochemically validated, anti-invasive, and radiosensitizing phenotype, compromising experimental reproducibility and translational relevance.

Quantitative Evidence Guide: Tubulozole Differentiation Versus Key Microtubule-Targeted Comparators


Stereochemical Specificity: cis-Tubulozole-C vs. trans-Tubulozole-T in Microtubule Integrity and Antitumor Activity In Vivo

Tubulozole exhibits strict stereochemical dependence for biological activity, a built-in specificity control not available with most other colchicine-site inhibitors. In mammalian cells in vitro and in vivo, only the cis-isomer tubulozole-C (R 46 846) disrupts microtubule networks, arrests directional migration, and blocks malignant invasion, while the trans-isomer tubulozole-T (R 48 265) is completely inactive [1][2]. In experimental tumor systems in vivo, tubulozole-T exhibits neither antimicrotubular action nor any antitumoral effect, alone or in combination with gamma-irradiation [3].

Stereoselectivity Negative Control Validation Microtubule Disassembly

Differential Antimetastatic Activity: Tubulozole-C vs. Paclitaxel (Taxol) in Tumor Cell Motility and Adherence

In the human melanoma cell line A2058, the microtubule destabilizer tubulozole-C and the microtubule stabilizer paclitaxel (Taxol) differentially modulate tumor cell motility and substrate adherence. Paclitaxel decreased stimulated motility (chemotaxis toward autocrine motility factor) to a greater extent than cis-tubulozole. By contrast, cis-tubulozole exhibited a far stronger inhibition of substrate adherence: 100% inhibition on gelatin, 90% on tissue culture plastic, and 52% on laminin, with paclitaxel showing consistently weaker anti-adherence effects [1].

Antimetastatic Invasion Adhesion Assay

Tubulin-Binding-Site Potency Ranking: Tubulozole-C vs. Colchicine, Combretastatin A4, and Podophyllotoxin

A competitive radioligand binding assay using [3H]mebendazole as the displaceable ligand ranked the relative potency of six colchicine-site ligands at purified tubulin. Tubulozole-C was included among the six, with values determined for colchicine, combretastatin A4, NSC 181928, NSC 321567, podophyllotoxin, and tubulozole-C, providing an independent measure of relative binding-site affinity [1].

Colchicine Binding Site Radioligand Binding Competitive Displacement

Functional nAChR Inhibition: Tubulozole vs. Vincristine, Podophyllotoxin, and Demecolcine

In bovine adrenal chromaffin cells, antimitotic agents inhibit nicotinic acetylcholine receptor (nAChR)-stimulated catecholamine secretion through microtubule dissociation. Tubulozole inhibited secretion with a mean IC50 of 5 µM (range 2–10 µM), compared with vincristine IC50 3 µM, podophyllotoxin IC50 8 µM, and demecolcine IC50 19 µM [1]. Tubulozole's potency was intermediate between vincristine and podophyllotoxin, significantly more potent than demecolcine.

Nicotinic Acetylcholine Receptor Catecholamine Secretion Cytoskeletal Pharmacology

Radiosensitization in Murine Tumor Models: Tubulozole-C vs. Gamma Irradiation Alone and vs. Erbulozole

Oral administration of 160 mg/kg tubulozole-C 6 hours prior to 10 Gy gamma-irradiation produced a marked interactive tumor growth delay in both subcutaneous MO4 fibrosarcomas and Lewis Lung carcinomas in mice. The combination effect was dose-dependent and maintained in a clinically relevant fractionated schedule (8 × 2 Gy with 80 mg/kg tubulozole pretreatment). The congener erbulozole achieved comparable radiosensitization at a 10-fold lower in vitro dose (1.56 × 10⁻⁸ M) and required a lower oral dose (80 mg/kg), highlighting a congener-level potency improvement while tubulozole retains the benchmark radiosensitizing phenotype [1][2].

Radiosensitization Combination Therapy In Vivo Efficacy

Preferential Cytotoxicity in Malignant Cells: Tubulozole-C vs. Normal Leukocytes

In the L1210 murine leukemia model, malignant L1210 cells are more susceptible to the antimicrotubular effects of tubulozole-C than are normal host leukocytes, providing evidence of a differential sensitivity that could translate into a therapeutic window [1].

Therapeutic Window Leukemia Normal Tissue Toxicity

High-Value Application Scenarios for Tubulozole Based on Quantitative Differentiation Evidence


Negative Control-Validated Target Engagement Studies Using the cis/trans Isomer Pair

Researchers requiring unambiguous target engagement validation can pair tubulozole-C with tubulozole-T as a stereochemically matched, biologically inert negative control. This is directly supported by evidence that tubulozole-T fails to disrupt microtubules, arrest migration, or inhibit tumor growth in vivo [1]. This built-in control pair is unavailable for most other colchicine-site inhibitors, making tubulozole uniquely suited for rigorous mechanism-of-action studies in academic and industrial drug discovery programs.

Metastasis Adhesion-Focused Oncology: Tubulozole-C as an Anti-Adherence Probe Differentiated from Paclitaxel

Investigators studying tumor cell adhesion as a therapeutic vulnerability in metastasis should select tubulozole-C based on its quantitative superiority over paclitaxel in blocking adherence to extracellular matrix proteins (100% inhibition on gelatin) [2]. This preferential anti-adhesive profile makes tubulozole-C a strategic complement to motility inhibitors in combination metastasis studies.

In Vivo Radiosensitization Studies with Oral Dosing: Benchmarking Against Erbulozole

Preclinical laboratories investigating radiation–microtubule inhibitor combinations should use tubulozole-C as the benchmark oral radiosensitizer, with a documented interactive tumor growth delay at 160 mg/kg p.o. plus 10 Gy in both fibrosarcoma and carcinoma models [3]. Erbulozole may be selected when lower oral doses are required, but tubulozole-C remains the foundational reference compound for this combination paradigm.

Pharmacological Ranking of Colchicine-Site Ligands Using Radioligand Displacement

Biochemical pharmacology groups performing comparative tubulin-binding site profiling can include tubulozole-C as one of six structurally diverse reference ligands in [3H]mebendazole displacement assays, alongside colchicine, combretastatin A4, and podophyllotoxin [4]. This standardized panel enables cross-study potency comparisons and supports structure–activity relationship campaigns.

Quote Request

Request a Quote for Tubulozole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.